

G-1's Specificity for GPER: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: GPR30 agonist-1

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For researchers, scientists, and drug development professionals, the selective activation of the G protein-coupled estrogen receptor (GPER) is crucial for dissecting its role in various physiological and pathological processes. The non-steroidal agonist, G-1, has emerged as a key pharmacological tool for these investigations. This guide provides a comprehensive comparison of G-1's selectivity for GPER over the classical estrogen receptors, ER α and ER β , supported by experimental data and detailed methodologies.

Experimental evidence robustly demonstrates G-1's high affinity and selective binding to GPER, with negligible interaction with ER α and ER β at concentrations where it potently activates GPER.^[1] This selectivity is fundamental to its utility in isolating GPER-mediated signaling pathways. G-1 is a potent and selective GPER agonist with a K_i of 11 nM and an EC_{50} of 2 nM. It displays no significant activity at ER α and ER β at concentrations up to 10 μ M.^[1]

Quantitative Comparison of G-1 Binding Affinity and Functional Activity

The following tables summarize the quantitative data from various studies, highlighting the specificity of G-1 for GPER.

Table 1: Receptor Binding Affinity (K_i)

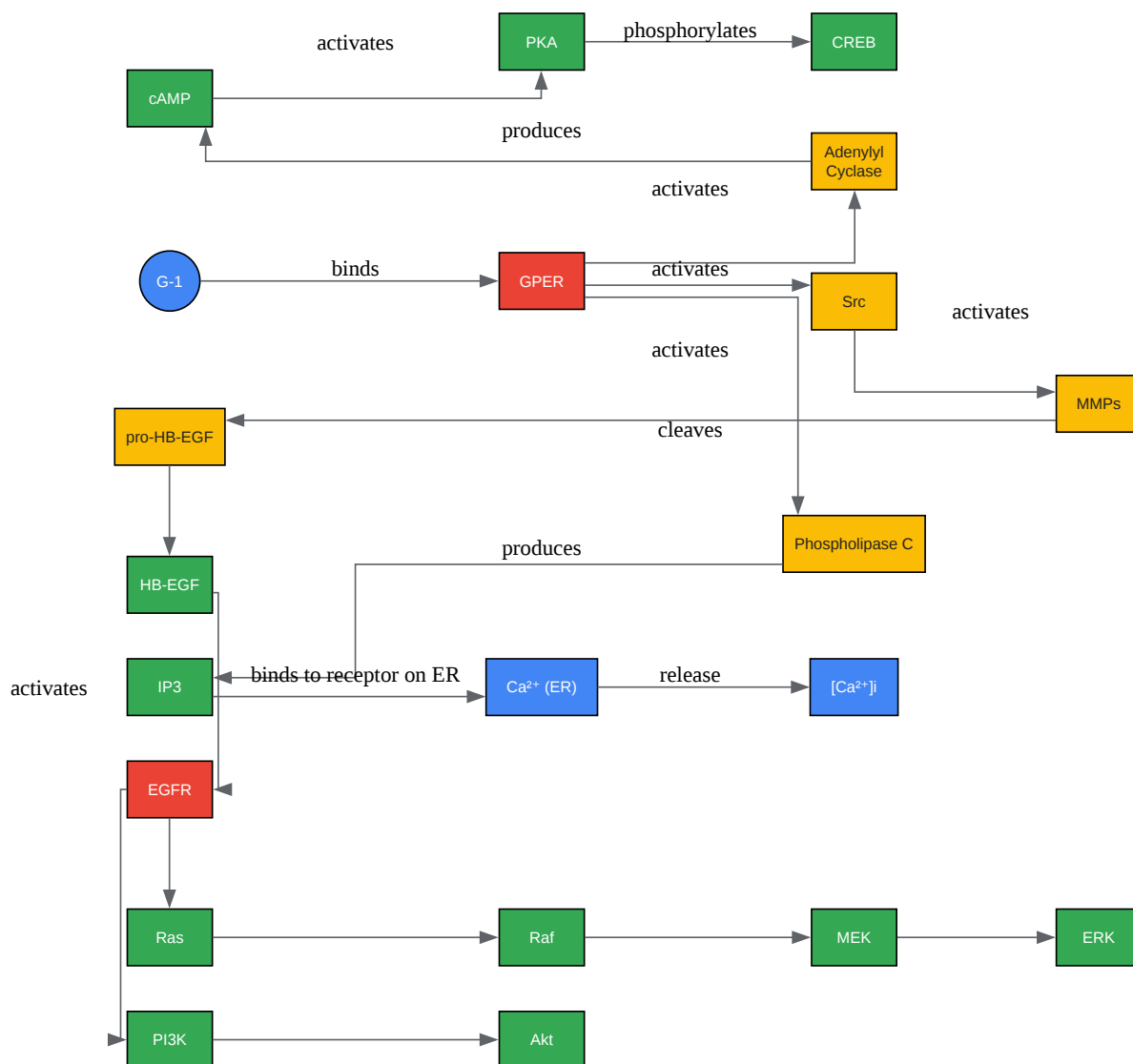
Ligand	Receptor	Binding Affinity (Ki)	Cell Line/System
G-1	GP _{ER}	11 nM	COS7 cells transfected with GP _{ER} -GFP
G-1	ER α	>10,000 nM	Not specified
G-1	ER β	>10,000 nM	Not specified

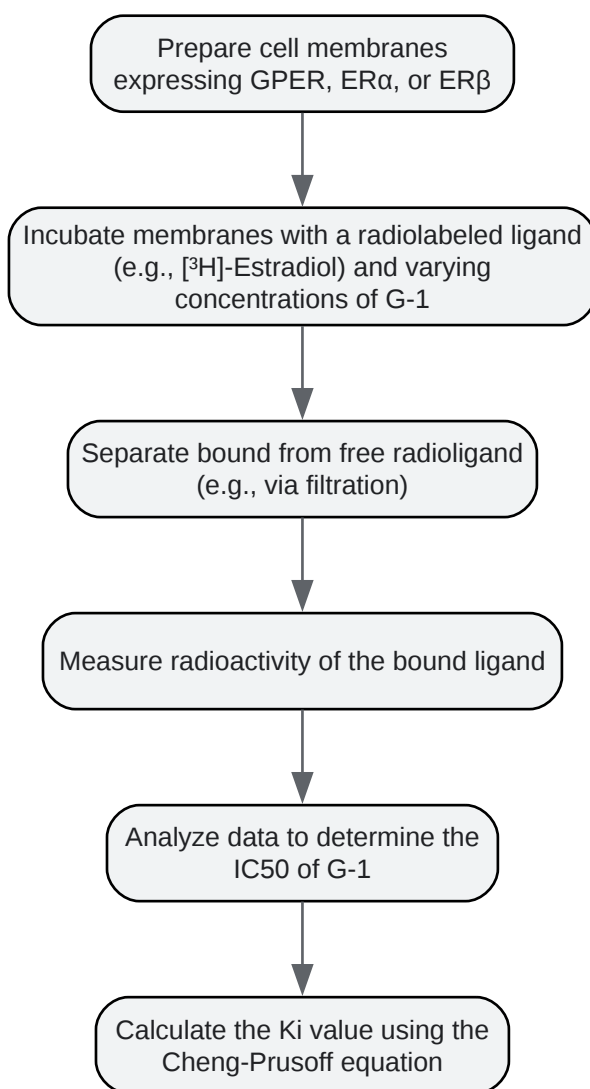
Table 2: Functional Activity (EC₅₀)

Ligand	Receptor	Functional Activity (EC ₅₀)	Assay
G-1	GP _{ER}	2 nM	Not specified
G-1	ER α	No activity up to 10 μ M	Not specified
G-1	ER β	No activity up to 10 μ M	Not specified

GP_{ER}-Mediated Signaling Pathways Activated by G-1

Upon binding to GP_{ER}, G-1 initiates a cascade of intracellular signaling events that are distinct from the genomic pathways typically associated with ER α and ER β .^[1] These rapid, non-genomic signals are central to GP_{ER}'s diverse physiological roles.^[1] Activation of GP_{ER} by G-1 can lead to the stimulation of adenylyl cyclase to produce cAMP, which in turn activates Protein Kinase A (PKA).^[2] Another key pathway involves the transactivation of the Epidermal Growth Factor Receptor (EGFR), leading to the activation of downstream pathways such as the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways.^[3] GP_{ER} activation by G-1 can also induce a rapid increase in intracellular calcium concentration.^[3]





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